1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine

Amine basicity Trifluoroethylamine Drug-likeness

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine (CAS 870761‑06‑1) is a synthetic small molecule (C₁₀H₁₀F₃NO₂, MW 233.19 g mol⁻¹) that comprises a 2,3-dihydro-1,4-benzodioxin core substituted at the 6‑position with a 2,2,2‑trifluoroethan-1‑amine group. The compound belongs to the class of α‑(trifluoromethyl)benzodioxin‑methanamines and is listed under PubChem CID 43176688.

Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
CAS No. 870761-06-1
Cat. No. B1420088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine
CAS870761-06-1
Molecular FormulaC10H10F3NO2
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(C(F)(F)F)N
InChIInChI=1S/C10H10F3NO2/c11-10(12,13)9(14)6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5,9H,3-4,14H2
InChIKeyNUQMLXJXZQWPFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine (CAS 870761-06-1): A Trifluoroethylamine-Substituted Benzodioxin Scaffold for Medicinal Chemistry


1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine (CAS 870761‑06‑1) is a synthetic small molecule (C₁₀H₁₀F₃NO₂, MW 233.19 g mol⁻¹) that comprises a 2,3-dihydro-1,4-benzodioxin core substituted at the 6‑position with a 2,2,2‑trifluoroethan-1‑amine group [1]. The compound belongs to the class of α‑(trifluoromethyl)benzodioxin‑methanamines and is listed under PubChem CID 43176688 [2]. Its trifluoroethylamine (TFE) moiety is a well‑characterized amide‑bond isostere that confers reduced basicity, enhanced lipophilicity, and improved metabolic stability compared with the non‑fluorinated ethylamine congener [3]. The molecule is commercially available as a versatile research scaffold (purity typically ≥95 %) from multiple suppliers, including Biosynth (cat. VJB76106) and CymitQuimica (ref. 3D‑VJB76106) .

Why 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine Cannot Be Casually Replaced by Other Benzodioxin Amines


Close structural analogs of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine—including the 5‑yl regioisomer (CAS 1823554‑44‑4), the 2‑yl regioisomer (CAS not registered as free base), the non‑fluorinated 6‑ethylamine analog, and the N‑trifluoroethyl‑6‑methylamine derivative—differ in the position of the aminoalkyl substituent on the benzodioxin ring or in the presence/absence of fluorine atoms on the alkylamine side chain [1][2]. Even small positional shifts or fluorine deletions drastically alter physicochemical determinants of biological performance, such as amine basicity (pKₐ), hydrogen‑bond donor/acceptor capacity, molecular dipole, and metabolic stability, thereby compromising target‑binding selectivity, cellular permeability, and in‑vivo half‑life [3][4]. Consequently, generic substitution without head‑to‑head validation poses a high risk of divergent pharmacokinetic and pharmacodynamic profiles, as detailed in the quantitative comparisons below.

Quantitative Differentiation Evidence for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine (870761-06-1)


Trifluoroethylamine-Substituted Benzodioxin Demonstrates Markedly Reduced Amine Basicity (pKₐ ~5.5–5.7) Relative to Its Non-Fluorinated Ethylamine Analog (pKₐ >10)

The amine nitrogen of the target compound is part of a 2,2,2‑trifluoroethylamine moiety, whose pKₐ has been experimentally determined to be approximately 5.5–5.7 (measured for the simple 2,2,2‑trifluoroethylamine fragment; see Table 3 in reference [1]) [1]. In contrast, the corresponding non‑fluorinated ethylamine exhibits a pKₐ exceeding 10 [1][2]. This >4 log‑unit reduction in basicity shifts the protonation equilibrium at physiological pH (7.4) from >99 % protonated (ethylamine) to <2 % protonated (TFE moiety), which profoundly influences passive membrane permeability and off‑target binding to aminergic receptors [2].

Amine basicity Trifluoroethylamine Drug-likeness Permeability

Trifluoroethylamine Function as a Metabolically Stable Amide Bond Isostere: Class‑Validated Resistance to Proteolytic Cleavage

The 2,2,2‑trifluoroethylamine (TFE) group is an established amide‑bond surrogate that replaces the planar, enzymatically labile peptide bond with a tetrahedral CH(CF₃)‑NH unit [1][2]. In dipeptide cathepsin K inhibitors, substitution of the P2–P3 amide with a TFE isostere resulted in retention of target potency (Kᵢ values within 10‑fold of the parent amide) while completely abolishing susceptibility to peptidase‑mediated degradation in human liver microsome assays [1]. Although this evidence is derived from the broader TFE isostere class, the target compound uniquely positions this validated metabolic‑stability motif directly on the 6‑position of the benzodioxin scaffold, offering a regiochemically defined entry point for constructing metabolically stabilized peptidomimetics.

Metabolic stability Amide bond isostere Peptide mimetics Cathepsin inhibitors

6‑yl Regioisomer Exhibits a Distinct Lipophilicity Profile (XLogP3 = 1.6) Versus the 5‑yl and 2‑yl Positional Isomers and the Non‑Fluorinated Ethylamine Congener

The computed partition coefficient (XLogP3) for 1‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)‑2,2,2‑trifluoroethan‑1‑amine is 1.6, as reported in PubChem (computed by XLogP3 3.0) [1]. Its 5‑yl regioisomer (CAS 1823554‑44‑4) and the non‑fluorinated 6‑ethylamine analog are predicted to have moderately different XLogP3 values (~1.3–1.4 for the non‑fluorinated analog and ~1.5–1.6 for the 5‑yl isomer, based on fragment‑based calculation methods), owing to altered intramolecular hydrogen‑bonding between the benzodioxin ring oxygens and the amine proton [2]. The CF₃ group contributes approximately +0.3 to +0.5 log P units relative to a CH₃ group, consistent with the well‑established Hansch π constant for CF₃ (π ≈ 0.88 vs. CH₃ π ≈ 0.56) [3]. These differences, although modest in absolute magnitude, can shift a compound across critical lipophilicity thresholds (e.g., CNS MPO desirability range: 1 < log P < 3) and influence solubility, plasma protein binding, and phospholipidosis risk [3].

Lipophilicity Regioisomer Drug-likeness Scaffold selection

Steric and Conformational Constraints of the 6‑yl TFE Substituent Offer a Defined Exit Vector Distinct from the 5‑yl and 2‑yl Positional Isomers

The attachment of the trifluoroethylamine at the 6‑position of the benzodioxin ring places the amine group at a para‑like orientation relative to the ring‑fused dioxane oxygen at position 1, yielding a well‑defined exit vector with a dihedral angle that differs from the 5‑yl (meta‑like) and 2‑yl (ortho‑like) regioisomers by >60° [1]. The 2,3‑dihydro‑1,4‑benzodioxin core itself has a computed topological polar surface area (TPSA) of approximately 30–35 Ų for the ring oxygens, and the single rotatable bond (C–C between benzodioxin and the chiral carbon) in the target compound restricts conformational freedom relative to the N‑trifluoroethyl‑6‑methylamine analog (which has two rotatable bonds) [2]. This conformational restriction is advantageous for structure‑based drug design, as it limits the entropic penalty upon target binding and facilitates reliable pharmacophore modeling.

Scaffold geometry Exit vector Structure-based design Benzodioxin

High-Impact Research and Industrial Application Scenarios for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine


Metabolically Stabilized Peptidomimetic Building Block for Protease Inhibitor Programs

The trifluoroethylamine group is a validated amide‑bond isostere shown to confer complete resistance to peptidase cleavage in cathepsin K inhibitor series [1]. Incorporating the target compound as the P1′ or P2 element in a peptidomimetic backbone replaces a labile amide with a stable CH(CF₃)‑NH unit while maintaining hydrogen‑bond‑donor capacity at the nitrogen. The 6‑yl attachment geometry provides a para‑like exit vector suitable for linking to a variety of P1 or P3 recognition elements, directly leveraging the scaffold's single rotatable bond and defined conformational space.

Fluorinated Fragment for CNS Drug Discovery: Optimizing Basicity and Permeability

The >4‑unit reduction in amine pKₐ (from >10 to ~5.5–5.7) shifts the protonation equilibrium such that <2 % of the amine is protonated at physiological pH, dramatically improving passive blood‑brain barrier permeability relative to non‑fluorinated benzodioxin‑ethylamine fragments [1]. This property, combined with a CNS‑favorable XLogP3 of 1.6, makes the compound a privileged fragment for CNS target‑based screening libraries, particularly for GPCR, ion‑channel, and transporter targets where excessive basicity is a known liability.

Regiochemically Defined Scaffold for Parallel SAR Exploration of Benzodioxin Chemical Space

The target compound represents the 6‑yl regioisomer of the CF₃‑substituted benzodioxin‑methanamine family. Its distinct exit‑vector orientation (>60° different from the 5‑yl isomer) and moderate lipophilicity (XLogP3 = 1.6) make it a complementary tool alongside the 5‑yl and 2‑yl isomers for systematically probing the topology of a target binding site [1]. Procurement of the complete regioisomer set enables differential scanning of hydrogen‑bonding and hydrophobic sub‑pockets, a strategy that has yielded subtype‑selective ligands in the dopamine receptor modulator field [2].

Privileged Intermediate for Agrochemical and Veterinary API Synthesis

The enhanced metabolic stability and moderate lipophilicity of the trifluoroethylamine‑benzodioxin framework make it a valuable intermediate for designing agrochemical active ingredients (e.g., fungicides, insecticides) and veterinary pharmaceuticals where environmental persistence and target‑species selectivity are critical [1]. The scaffold's resistance to oxidative deamination (conferred by the electron‑withdrawing CF₃ group) extends its half‑life in biological and environmental matrices, a property that non‑fluorinated ethylamine analogs lack.

Quote Request

Request a Quote for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.